9,9'-Piperazine-1,4-diyldiacridine

Description

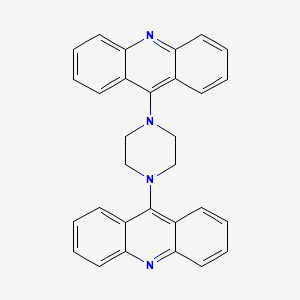

9,9'-Piperazine-1,4-diyldiacridine is a dimeric compound featuring a central piperazine core linked to two acridine moieties via C9 positions. This structure combines the planar aromatic acridine system, known for intercalation with DNA/RNA and anticancer activity, with the flexible piperazine spacer, which enhances solubility and modulates pharmacokinetic properties . The compound is hypothesized to exhibit dual functionality: (i) DNA-binding via acridine intercalation and (ii) secondary interactions (e.g., hydrogen bonding, electrostatic) mediated by the piperazine linker.

Properties

Molecular Formula |

C30H24N4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

9-(4-acridin-9-ylpiperazin-1-yl)acridine |

InChI |

InChI=1S/C30H24N4/c1-5-13-25-21(9-1)29(22-10-2-6-14-26(22)31-25)33-17-19-34(20-18-33)30-23-11-3-7-15-27(23)32-28-16-8-4-12-24(28)30/h1-16H,17-20H2 |

InChI Key |

XTKZVYQACBEXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=C6C=CC=CC6=NC7=CC=CC=C75 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE typically involves the reaction of acridine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where acridine is reacted with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Scientific Research Applications

Chemistry: In chemistry, 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in its ability to intercalate with DNA. This property makes it a valuable tool for studying DNA interactions and developing new therapeutic agents for treating diseases such as cancer .

Medicine: In medicine, acridine derivatives, including 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE, are being investigated for their potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in organic electronics and photophysical applications .

Mechanism of Action

The mechanism of action of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperazine-bridged dimers share structural or functional similarities with 9,9'-Piperazine-1,4-diyldiacridine:

Piperazine-1,4-diyldiacridine vs. Piperazine-1,4-diyldipyridin-2-amine (5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine))

- Structural Differences : Replaces acridine with pyridin-2-amine groups.

- Synthesis : Prepared via Buchwald-Hartwig coupling or nucleophilic substitution, yielding 95% purity .

- Bioactivity : Pyridin-2-amine derivatives are explored as kinase inhibitors or antimicrobial agents, though specific data for this compound is pending .

- ADME Properties : Molecular weight = 270.33 g/mol; higher solubility than acridine analogs due to reduced hydrophobicity .

Piperazine-1,4-diyldiacridine vs. 2,2'-(Piperazine-1,4-diyl)bis(10-ethyl-5-deazaflavin) (Compound 4o)

- Structural Differences : Substitutes acridine with 5-deazaflavin, a flavin analog with redox activity.

- Bioactivity : Displays potent antitumor activity (IC₅₀ = 0.98 μM against MCF7 cells) due to dual kinase inhibition and DNA damage .

- SAR Insight : Ethyl groups at N-10 enhance cellular uptake and target affinity .

- Limitations : Higher molecular weight (MW = 529.7 g/mol) may reduce blood-brain barrier penetration compared to acridine derivatives .

Piperazine-1,4-diyldiacridine vs. Piperazine-1,4-diylbis(1,3,4-thiadiazole) Derivatives

- Structural Differences : Uses 1,3,4-thiadiazole pharmacophores instead of acridine.

- Synthesis : Achieved via nucleophilic substitution between piperazine and thiadiazole precursors (yield = 72–98%) .

- Bioactivity : Broad-spectrum antimicrobial activity (e.g., C20H16N8O4S4 inhibits E. coli with MIC = 8 μg/mL) .

- ADME : Lower logP values (1.2–2.5) suggest superior solubility relative to acridine dimers .

Piperazine-1,4-diyldiacridine vs. Hydroxypyridinone-Diamine Hybrids (Series IIb)

- Structural Differences: Incorporates hydroxypyridinone (HOPO) chelators and alkyl linkers.

- Bioactivity : Acts as neuroprotective agents by inhibiting advanced glycation end products (AGEs; IC₅₀ = 1.2–3.8 μM) .

- Synthesis : 7–11 steps with overall yields of 2–57%; piperazine-1,4-dialkyl spacers improve metabolic stability .

Data Tables

Table 1: Structural and Bioactivity Comparison

| Compound | Molecular Weight (g/mol) | Linker Type | Key Bioactivity | IC₅₀/MIC |

|---|---|---|---|---|

| This compound | ~450 (estimated) | Piperazine | Anticancer (hypothesized) | N/A |

| Piperazine-1,4-diyldipyridin-2-amine | 270.33 | Piperazine | Kinase inhibition (pending) | N/A |

| 2,2'-(Piperazine-1,4-diyl)bis(5-deazaflavin) | 529.7 | Piperazine | Antitumor (MCF7) | 0.98 μM |

| Piperazine-1,4-diylbis(thiadiazole) | 428.4 | Piperazine | Antimicrobial (E. coli) | 8 μg/mL |

| HOPO-diamine hybrids (IIb-1) | 472.9 | Piperazine-diamide | AGE inhibition | 1.2 μM |

Key Research Findings

Linker Flexibility : Piperazine spacers enhance conformational adaptability, improving target engagement compared to rigid linkers (e.g., amides) .

Acridine vs. Pyridine/Thiadiazole : Acridine’s planar structure favors DNA intercalation, while pyridine/thiadiazole derivatives prioritize enzyme inhibition .

Solubility Trade-offs : Bulky hydrophobic groups (e.g., acridine) reduce solubility but increase membrane permeability, whereas polar groups (e.g., HOPO) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.